Cycloheptatrienylium iodide
Description
Cycloheptatrienylium iodide is a salt composed of the cycloheptatrienylium cation (C₇H₇⁺) and iodide (I⁻) as the counterion. The cycloheptatrienylium ion, also known as the tropylium ion, is a seven-membered carbocyclic aromatic system with a +1 charge, satisfying Hückel’s 4n+2 π-electron rule (6 π-electrons). This aromaticity confers exceptional stability compared to non-aromatic carbocations.
Synthesis of cycloheptatrienylium derivatives often involves oxidative cyclization or deprotonation of cycloheptatriene precursors. For example, Nitta’s group reported synthesizing related cycloheptatrienylium salts via condensation of 4,5-benzotropone with dimethyl barbituric acid followed by oxidative cyclization using DDQ-Sc(OTf)₃ or photoirradiation under aerobic conditions .
Key properties of the cycloheptatrienylium cation include:
- pKₐ (pKᵣ⁺): A measure of carbocation stability, determined spectrophotometrically as 4.7 for a benzannulated derivative (cation 61⁺) .
- Redox Potential: Cyclic voltammetry in acetonitrile revealed reduction potentials of −0.46 V and −1.07 V, indicating moderate oxidizing ability .
- Reactivity: The cation reacts with nucleophiles (e.g., NaBH₄, methanol) at the C7 position, forming adducts that can regenerate the parent cation under oxidative or acidic conditions .
Properties
CAS No. |
1316-80-9 |
|---|---|
Molecular Formula |
C12H18O4 |
Synonyms |
Cycloheptatrienylium iodide |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tropylium ion reacts with nucleophiles to form substituted cycloheptatrienes. For example:
This reaction proceeds via direct attack of the nucleophile on the planar carbocation, facilitated by the empty p-orbital of the tropylium ion. The iodide counterion stabilizes the intermediate through weak ion-pair interactions .
Mechanistic Insight :
-
Step 1 : Nucleophilic attack at the carbocation center.
-
Step 2 : Deprotonation (if required) to restore aromaticity.
Reduction Reactions
Reduction of tropylium iodide with lithium aluminium hydride (LiAlH) yields cycloheptatriene:
This reaction highlights the redox versatility of the tropylium ion, which can reversibly transition between aromatic and non-aromatic states .
Oxidation and Rearrangement
Under strong oxidizing conditions (e.g., chromic acid), tropylium iodide undergoes ring contraction to form benzaldehyde:
This reaction involves cleavage of the seven-membered ring and reformation into a benzene derivative .
Coordination Chemistry
Tropylium iodide serves as a ligand in organometallic complexes. For example:
The -coordination mode stabilizes the metal center, making such complexes valuable in catalysis .
Data Table: Key Reactions of Cycloheptatrienylium Iodide
Mechanistic and Thermodynamic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Cycloheptatrienylium Salts
Cycloheptatrienylium salts with different counterions exhibit variations in solubility and lattice energy but retain the cation’s core electronic properties. For instance:
- Cycloheptatrienylium Tetrafluoroborate (C₇H₇⁺·BF₄⁻) : Shares the same cation as the iodide salt but with a smaller, less polarizable counterion. Its pKᵣ⁺ (4.7) and redox behavior (−0.46 V/−1.07 V) align closely with theoretical expectations for the tropylium ion, suggesting minimal counterion effects on electronic structure .
Cyclopentadienide Ions (e.g., Lithium Cyclopentadienide)
| Property | Cycloheptatrienylium Iodide | Lithium Cyclopentadienide |
|---|---|---|
| Formula | C₇H₇I | C₅H₅Li |
| Charge | +1 (cation) | −1 (anion) |
| Aromaticity | 6 π-electrons (Hückel) | 6 π-electrons (Hückel) |
| Stability | Moderate (pKᵣ⁺ = 4.7) | High (resonance-stabilized) |
| Reactivity | Electrophilic | Nucleophilic |
| Key Applications | Oxidizing agent, synthesis | Ligand in organometallics |
Lithium cyclopentadienide (C₅H₅Li) is a five-membered aromatic anion with strong basicity. Unlike the electrophilic cycloheptatrienylium cation, it participates in nucleophilic substitutions and coordinates to transition metals (e.g., ferrocene synthesis). Its toxicity and moisture sensitivity contrast with the iodide salt’s handling requirements .
Benzannulated Derivatives (4,5-Benzotropone Systems)
Benzannulation extends conjugation, altering electronic properties:
- 4,5-Benzotropone Derivatives: Fusing a benzene ring to the cycloheptatrienylium system (e.g., cation 61⁺) increases π-delocalization, slightly elevating stability (pKᵣ⁺ = 4.7) compared to non-annulated tropylium ions. The extended conjugation also shifts redox potentials, enabling unique reactivity in auto-recycling oxidation processes .
- Synthetic Utility : These derivatives undergo regioselective adduct formation with nucleophiles, whereas simpler tropylium ions may exhibit less controlled reactivity.
Tropylium Ion vs. Cycloheptatrienylium Trianion
The cycloheptatrienylium trianion (C₇H₇³⁻), studied in , represents a reduced, highly charged species with distinct reactivity. Unlike the cationic iodide salt, the trianion acts as a strong base and undergoes alkylation or deuteration reactions. This contrast underscores the impact of charge state on chemical behavior .
Q & A
Q. What are the optimal synthetic routes for cycloheptatrienylium iodide, and how can purity be validated?
- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or acid-base reactions, with iodide acting as a counterion. To validate purity:
- Use ¹H/¹³C NMR to confirm structural integrity by comparing shifts to literature data .
- Elemental analysis (C, H, N) ensures stoichiometric ratios.
- Mass spectrometry (ESI-MS) verifies molecular ion peaks and isotopic patterns.
- For reproducibility, document reaction conditions (solvent, temperature, stoichiometry) in detail, adhering to guidelines for experimental transparency .
Q. How can spectroscopic data (e.g., UV-Vis, IR) be interpreted to confirm this compound’s electronic structure?
- Methodological Answer :
- UV-Vis spectroscopy : Compare experimental λmax with TD-DFT calculations to identify π→π* transitions in the conjugated trienylium system .
- IR spectroscopy : Look for C=C stretching frequencies (~1600 cm⁻¹) and iodide counterion interactions (broad bands ~3000 cm⁻¹).
- Address discrepancies by calibrating instruments and cross-referencing with X-ray crystallography (if available) .
Advanced Research Questions
Q. How do computational models (e.g., DFT) explain this compound’s reactivity compared to experimental data?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
- Validate against experimental kinetic data (e.g., reaction rates with nucleophiles).
- Resolve contradictions (e.g., unexpected regioselectivity) by adjusting basis sets or solvent effects in simulations .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer :
- Conduct systematic reviews of literature, noting variables like solvent polarity, temperature, and measurement techniques .
- Perform control experiments under standardized conditions (e.g., DSC for decomposition enthalpy).
- Use multivariate analysis to identify confounding factors (e.g., trace water in hygroscopic samples) .
Q. How can X-ray crystallography and solid-state NMR elucidate structural dynamics in this compound salts?
- Methodological Answer :
- X-ray crystallography : Refine unit cell parameters to detect iodide ion displacement or π-stacking interactions .
- Solid-state NMR : Compare ¹³C chemical shifts with solution-state data to assess lattice rigidity.
- For ambiguous results, employ synchrotron radiation for higher resolution or pair with computational modeling .
Data Analysis & Interpretation
Q. How should researchers statistically analyze discrepancies in this compound’s spectroscopic datasets?
- Methodological Answer :
- Apply error propagation analysis to quantify measurement uncertainties (e.g., peak integration in NMR).
- Use principal component analysis (PCA) to cluster data outliers and identify systematic errors .
- Cross-validate with independent techniques (e.g., Raman spectroscopy) to confirm assignments .
Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactions?
- Methodological Answer :
- Standardize reaction conditions (e.g., degassed solvents, inert atmosphere).
- Use stopped-flow techniques for fast kinetics and pseudo-first-order approximations.
- Publish raw data (time vs. absorbance/concentration) in supplementary materials for peer validation .
Literature & Ethical Considerations
Q. How to conduct a rigorous literature review on this compound’s applications in supramolecular chemistry?
- Methodological Answer :
- Use SciFinder or Web of Science to filter primary sources (e.g., synthesis protocols) from reviews .
- Critically evaluate sources for methodological rigor (e.g., control experiments, sample size) .
- Avoid overreliance on non-peer-reviewed platforms (e.g., commercial websites) per academic guidelines .
Q. What ethical considerations apply when designing studies involving this compound’s toxicity?
- Methodological Answer :
- Follow IRB protocols for handling hazardous materials, including waste disposal and exposure limits .
- Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific ethics policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
